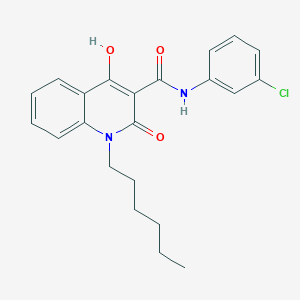
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is a synthetic organic compound characterized by its pyrimidine core substituted with chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the carboxylation of the pyrimidine ring.
-
Step 1: Synthesis of Pyrimidine Core
Reagents: Ammonium acetate, formamide
Conditions: Reflux in acetic acid
-
Step 2: Electrophilic Aromatic Substitution
Reagents: 4-chlorobenzene, 2,4-dichlorobenzene, aluminum chloride (AlCl₃)
Conditions: Anhydrous conditions, room temperature
-
Step 3: Carboxylation
Reagents: Carbon dioxide (CO₂), base (e.g., sodium hydroxide)
Conditions: High pressure, elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions
Substitution: Nucleophiles such as amines or thiols, basic conditions
Major Products
Oxidation Products: Quinones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Medicine
Medicinally, derivatives of this compound are investigated for their anti-inflammatory, antiviral, and anticancer properties. The presence of chlorophenyl groups enhances its binding affinity to certain biological targets, making it a promising lead compound.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups enhance its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
- 5-(4-chlorophenyl)-2-Pyrimidinecarboxylic acid
- 4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
- 5-(4-bromophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups. This dual substitution pattern enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C17H9Cl3N2O2 |
|---|---|
分子量 |
379.6 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C17H9Cl3N2O2/c18-10-3-1-9(2-4-10)13-8-21-16(17(23)24)22-15(13)12-6-5-11(19)7-14(12)20/h1-8H,(H,23,24) |
InChIキー |
KWLXAZQQCTWWMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)




![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)




![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)

